molecular formula C6H15NOS B13179635 1-Amino-5-(methylsulfanyl)pentan-3-ol

1-Amino-5-(methylsulfanyl)pentan-3-ol

Katalognummer: B13179635
Molekulargewicht: 149.26 g/mol
InChI-Schlüssel: IHCJFQDPIMJAJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-5-(methylsulfanyl)pentan-3-ol is an organic compound with the molecular formula C6H15NOS It is characterized by the presence of an amino group, a hydroxyl group, and a methylsulfanyl group attached to a pentane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-5-(methylsulfanyl)pentan-3-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as 5-bromo-1-pentanol.

    Substitution Reaction: The bromo group is substituted with a methylsulfanyl group using a nucleophilic substitution reaction with sodium methylthiolate.

    Amination: The resulting 5-(methylsulfanyl)pentan-1-ol undergoes amination to introduce the amino group at the 1-position. This can be achieved using reagents like ammonia or an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Amino-5-(methylsulfanyl)pentan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different derivatives, such as reducing the amino group to an amine.

    Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium methylthiolate, ammonia, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Amino-5-(methylsulfanyl)pentan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Amino-5-(methylsulfanyl)pentan-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds, while the methylsulfanyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Amino-5-(methylthio)pentan-3-ol: Similar structure but with a thioether group instead of a sulfanyl group.

    1-Amino-5-(ethylsulfanyl)pentan-3-ol: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.

    1-Amino-5-(methylsulfanyl)hexan-3-ol: Similar structure but with a hexane backbone instead of a pentane backbone.

Uniqueness

1-Amino-5-(methylsulfanyl)pentan-3-ol is unique due to the specific combination of functional groups and the pentane backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

Molekularformel

C6H15NOS

Molekulargewicht

149.26 g/mol

IUPAC-Name

1-amino-5-methylsulfanylpentan-3-ol

InChI

InChI=1S/C6H15NOS/c1-9-5-3-6(8)2-4-7/h6,8H,2-5,7H2,1H3

InChI-Schlüssel

IHCJFQDPIMJAJI-UHFFFAOYSA-N

Kanonische SMILES

CSCCC(CCN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.